molecular formula C16H13BrFN3S B2776573 (E)-2-(2-benzylidenehydrazinyl)-4-(4-fluorophenyl)thiazole hydrobromide CAS No. 1217203-60-5

(E)-2-(2-benzylidenehydrazinyl)-4-(4-fluorophenyl)thiazole hydrobromide

Cat. No. B2776573
M. Wt: 378.26
InChI Key: GJKNOPNRDWYJMK-DYMYMWKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-benzylidenehydrazinyl)-4-(4-fluorophenyl)thiazole hydrobromide is a chemical compound that has gained significant attention in scientific research in recent years. It is a thiazole derivative that exhibits potential biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Optoelectronic Materials

Benzothiazole derivatives, including quinazoline and pyrimidine rings, have been extensively researched for their applications in optoelectronic materials. These compounds, due to their luminescent properties, are valuable in the creation of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of benzothiazole and pyrimidine fragments into π-extended conjugated systems has shown great value for novel optoelectronic materials. They are used in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, nonlinear optical materials, and colorimetric pH sensors, demonstrating their versatility and importance in material science (Lipunova et al., 2018).

Pharmacological Applications

Benzothiazole derivatives exhibit a wide range of pharmacological activities, highlighting their therapeutic potential. These compounds have been patented for various therapeutic applications, especially in cancer research, indicating their significance in developing high-efficacy therapeutic agents. Benzothiazole's role as a scaffold in drug development showcases its potential in creating derivatives with selectivity and in vivo efficacy, necessitating further study for adequate compound information (Law & Yeong, 2022).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities has demonstrated the potential of these compounds as alternative therapeutic agents. Compounds such as 3c, 3d, and 3e showed distinct anti-inflammatory activity, with all tested compounds displaying potential antioxidant activity. This research underlines the importance of benzothiazole derivatives in evaluating new anti-inflammatory agents and antioxidants, providing a template for further development in this area (Raut et al., 2020).

properties

IUPAC Name

N-[(E)-benzylideneamino]-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S.BrH/c17-14-8-6-13(7-9-14)15-11-21-16(19-15)20-18-10-12-4-2-1-3-5-12;/h1-11H,(H,19,20);1H/b18-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKNOPNRDWYJMK-DYMYMWKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-benzylidenehydrazinyl)-4-(4-fluorophenyl)thiazole hydrobromide

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